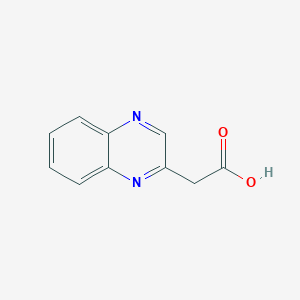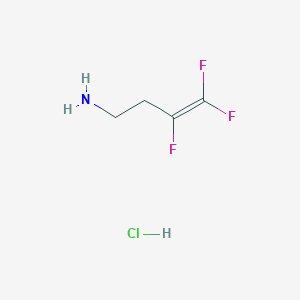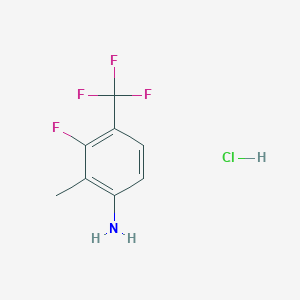
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride is a fluorine-containing compound with significant applications in various fields such as biochemistry, pesticides, and functional materials. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves multiple steps. One method includes dissolving a precursor compound in an organic solvent and reacting it with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection. The intermediate product is then reacted with hydrogen chloride in an organic solvent to obtain the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to achieve higher yields and simpler synthesis operations. The use of mild reaction conditions and efficient catalysts is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, tert-butyl carbamate, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride stands out due to its specific arrangement of fluorine and methyl groups, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, bioavailability, and metabolic stability .
Eigenschaften
Molekularformel |
C8H8ClF4N |
|---|---|
Molekulargewicht |
229.60 g/mol |
IUPAC-Name |
3-fluoro-2-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-6(13)3-2-5(7(4)9)8(10,11)12;/h2-3H,13H2,1H3;1H |
InChI-Schlüssel |
ZRXPYMMPYBOISR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
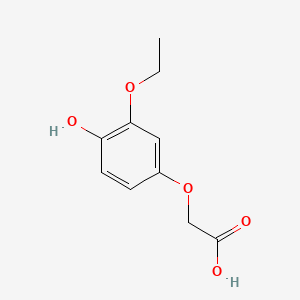


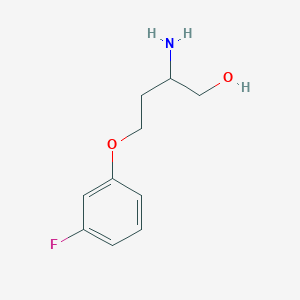
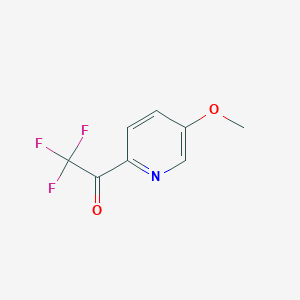
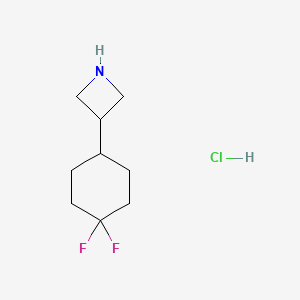
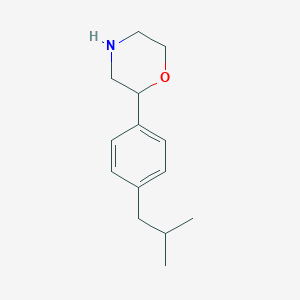
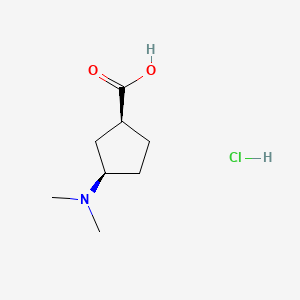
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

